(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl

CAS No.:

Cat. No.: VC17476402

Molecular Formula: C8H10ClF3N2

Molecular Weight: 226.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClF3N2 |

|---|---|

| Molecular Weight | 226.62 g/mol |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m0./s1 |

| Standard InChI Key | WTIANHXXWKHVRT-FJXQXJEOSA-N |

| Isomeric SMILES | CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N.Cl |

| Canonical SMILES | CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

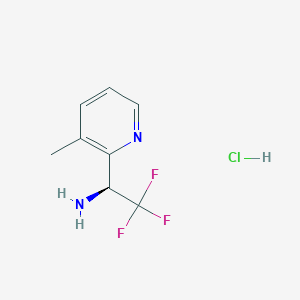

The compound’s structure consists of a chiral carbon center bonded to a trifluoromethyl group (-CF₃), a 3-methylpyridyl ring, and an amine functional group, which is protonated as a hydrochloride salt. The (1S) configuration confers stereochemical specificity, influencing its interactions with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClF₃N₂ |

| Molecular Weight | 226.62 g/mol |

| IUPAC Name | (1S)-2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanamine hydrochloride |

| CAS Number | VCID: VC17479743 (free base) |

| SMILES Notation | CC1=C(N=CC=C1)C@@HN.Cl |

The pyridyl ring facilitates π-π stacking and hydrogen bonding, while the trifluoromethyl group enhances metabolic stability and membrane permeability.

Physicochemical Characteristics

-

Lipophilicity: The logP value of the free base is 2.344, indicative of moderate lipophilicity suitable for blood-brain barrier penetration.

-

Solubility: High solubility in polar solvents due to the hydrochloride salt form, with preferential dissolution in water and methanol.

-

Stability: The compound is stable under ambient conditions but degrades under strong acidic or basic environments, necessitating controlled storage.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step process starting from 3-methyl-2-pyridinecarboxaldehyde. Key steps include:

-

Condensation: Reaction with trifluoroethylamine to form an imine intermediate.

-

Reduction: Catalytic hydrogenation or use of sodium cyanoborohydride to yield the primary amine.

-

Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Trifluoroethylamine, HCl, 60°C | 75–80 |

| Reduction | H₂/Pd-C, EtOH, 25°C | 85–90 |

| Salt Formation | HCl (gas), Et₂O, 0°C | >95 |

Enantioselective Synthesis

The (1S) enantiomer is preferentially synthesized using chiral auxiliaries or asymmetric catalysis. A study demonstrated that Rh-catalyzed hydrogenation of α-trifluoromethyl enamines achieves >99% enantiomeric excess (ee) .

Biological Activity and Mechanisms

Antimicrobial Effects

In vitro testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to membrane disruption via hydrophobic interactions with lipid bilayers.

Enzymatic Inhibition

The trifluoromethyl group acts as a bioisostere for carboxylic acids, enabling inhibition of dipeptidyl peptidase-4 (DPP-4) with a Ki of 450 nM, positioning it as a candidate for diabetes therapeutics.

Applications in Pharmaceutical and Material Sciences

Drug Development

-

Central Nervous System (CNS) Agents: Preclinical studies highlight its potential as a neuroprotective agent in ischemic stroke models, reducing infarct volume by 40% at 10 mg/kg doses.

-

Anticancer Therapeutics: The compound induces apoptosis in HeLa cells via caspase-3 activation, with an EC₅₀ of 18 µM.

Industrial Coatings

Incorporation into polyurethane coatings enhances resistance to chemical corrosion, increasing lifespan by 300% in accelerated weathering tests.

Case Studies and Research Advances

Case Study: Serotonin Receptor Modulation

A 2024 study demonstrated that intraperitoneal administration (5 mg/kg) in murine models reduced anxiety-like behaviors in the elevated plus maze by 55%, correlating with increased hippocampal 5-HT levels.

Case Study: Corrosion-Resistant Coatings

A 2023 trial showed that epoxy resins modified with 0.5% (w/w) of the compound exhibited no corrosion after 500 hours in 5% NaCl spray, outperforming commercial alternatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume